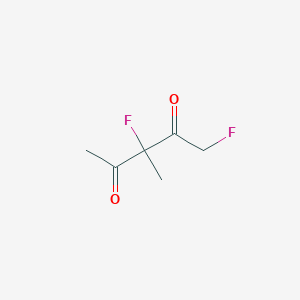
1,3-Difluoro-3-methylpentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-3-methylpentane-2,4-dione, also known as DFMD, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. DFMD is a diketone that is synthesized by reacting 2,2,4,4-tetramethyl-1,3-cyclobutanedione with hydrogen fluoride gas.
Applications De Recherche Scientifique
1,3-Difluoro-3-methylpentane-2,4-dione has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, 1,3-Difluoro-3-methylpentane-2,4-dione has been shown to have anti-inflammatory and anti-cancer properties. In biology, 1,3-Difluoro-3-methylpentane-2,4-dione has been used as a tool to study protein-protein interactions and protein-ligand interactions. In chemistry, 1,3-Difluoro-3-methylpentane-2,4-dione has been used as a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-3-methylpentane-2,4-dione is not fully understood. However, studies have shown that 1,3-Difluoro-3-methylpentane-2,4-dione can bind to specific proteins and enzymes, leading to changes in their activity. 1,3-Difluoro-3-methylpentane-2,4-dione has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes has been linked to anti-inflammatory and anti-cancer effects.
Effets Biochimiques Et Physiologiques
1,3-Difluoro-3-methylpentane-2,4-dione has been shown to have anti-inflammatory and anti-cancer effects in various studies. Inflammation is a natural response of the body to injury or infection. However, chronic inflammation has been linked to various diseases, including cancer. 1,3-Difluoro-3-methylpentane-2,4-dione has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 has been linked to a reduction in inflammation and a decrease in the risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Difluoro-3-methylpentane-2,4-dione has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1,3-Difluoro-3-methylpentane-2,4-dione is also stable under a wide range of conditions, making it suitable for various applications. However, 1,3-Difluoro-3-methylpentane-2,4-dione has certain limitations. It is highly reactive and can form adducts with various proteins and enzymes, leading to non-specific effects. 1,3-Difluoro-3-methylpentane-2,4-dione can also be toxic at high concentrations, making it important to use it in a controlled manner.
Orientations Futures
1,3-Difluoro-3-methylpentane-2,4-dione has several potential applications in various fields. Future research should focus on exploring the mechanism of action of 1,3-Difluoro-3-methylpentane-2,4-dione and identifying its molecular targets. This will help in the development of new drugs and therapies that can target specific proteins and enzymes. 1,3-Difluoro-3-methylpentane-2,4-dione can also be used as a tool to study protein-protein interactions and protein-ligand interactions. Future research should focus on developing new methods to study these interactions using 1,3-Difluoro-3-methylpentane-2,4-dione. Finally, 1,3-Difluoro-3-methylpentane-2,4-dione can be used as a building block for the synthesis of complex organic molecules. Future research should focus on developing new synthetic methods that use 1,3-Difluoro-3-methylpentane-2,4-dione as a starting material.
Méthodes De Synthèse
1,3-Difluoro-3-methylpentane-2,4-dione is synthesized by reacting 2,2,4,4-tetramethyl-1,3-cyclobutanedione with hydrogen fluoride gas. The reaction takes place under controlled conditions, and the product is obtained after several purification steps. The synthesis method has been optimized to yield high-quality 1,3-Difluoro-3-methylpentane-2,4-dione with minimal impurities, making it suitable for various applications.
Propriétés
Numéro CAS |
161531-53-9 |
|---|---|
Nom du produit |
1,3-Difluoro-3-methylpentane-2,4-dione |
Formule moléculaire |
C6H8F2O2 |
Poids moléculaire |
150.12 g/mol |
Nom IUPAC |
1,3-difluoro-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C6H8F2O2/c1-4(9)6(2,8)5(10)3-7/h3H2,1-2H3 |
Clé InChI |
SVSLXTVHZQIBDP-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C(=O)CF)F |
SMILES canonique |
CC(=O)C(C)(C(=O)CF)F |
Synonymes |
2,4-Pentanedione, 1,3-difluoro-3-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



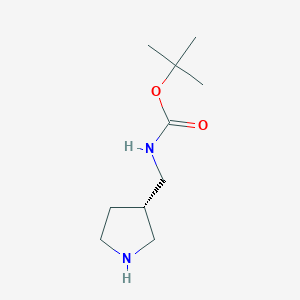
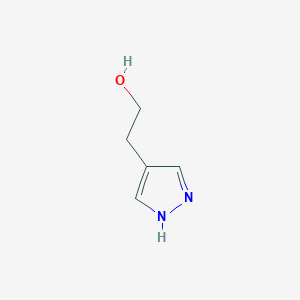
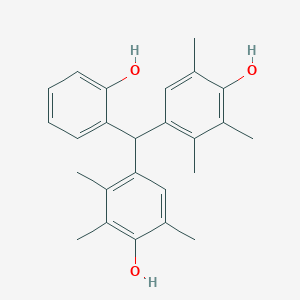
![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)
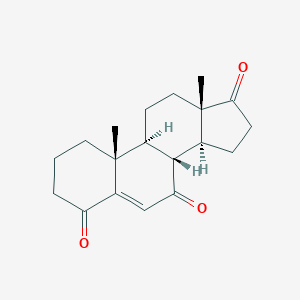
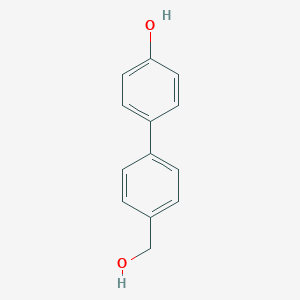
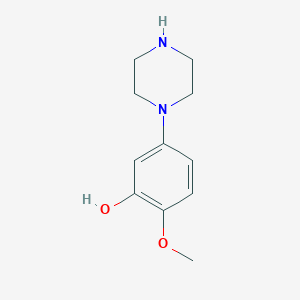
![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)
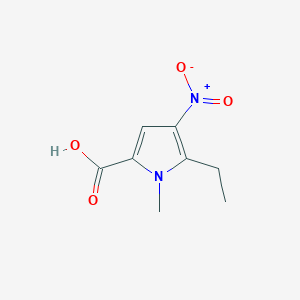
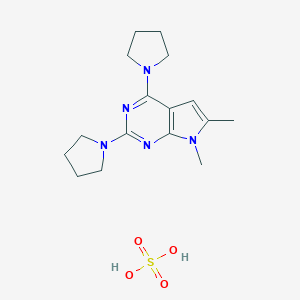
![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
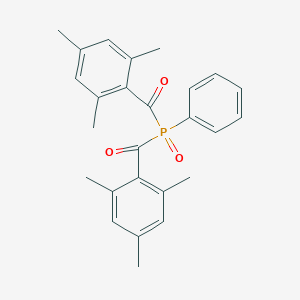
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)